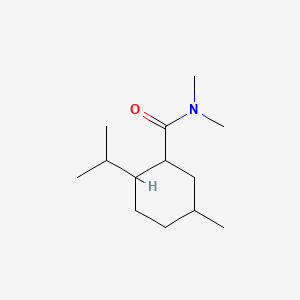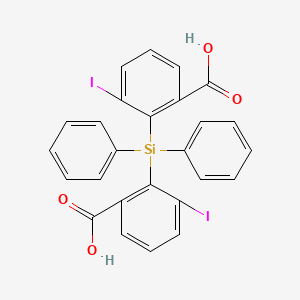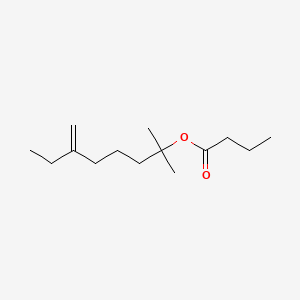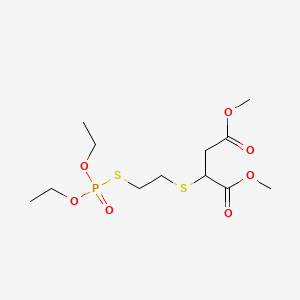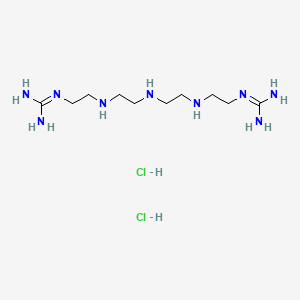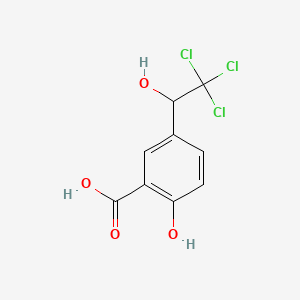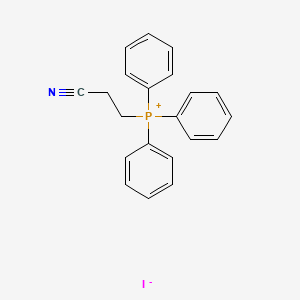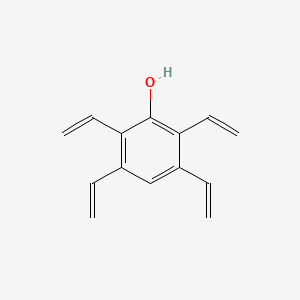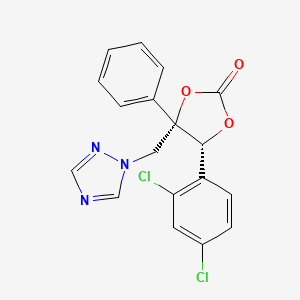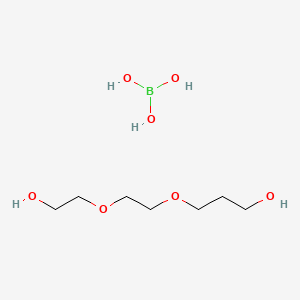
Propanol, (2-(2-hydroxyethoxy)ethoxy)-, ester with boric acid (H3BO3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanol, (2-(2-hydroxyethoxy)ethoxy)-, ester with boric acid (H3BO3) is a chemical compound with the molecular formula C7H19BO7.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanol, (2-(2-hydroxyethoxy)ethoxy)-, ester with boric acid (H3BO3) typically involves the esterification of boric acid with 2-(2-hydroxyethoxy)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Propanol, (2-(2-hydroxyethoxy)ethoxy)-, ester with boric acid (H3BO3) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield borate esters, while reduction reactions may produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Propanol, (2-(2-hydroxyethoxy)ethoxy)-, ester with boric acid (H3BO3) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Wirkmechanismus
The mechanism of action of Propanol, (2-(2-hydroxyethoxy)ethoxy)-, ester with boric acid (H3BO3) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular functions and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanol, (2-(2-hydroxyethoxy)ethoxy)-, ester with phosphoric acid: Similar in structure but with different chemical properties and applications.
Propanol, (2-(2-hydroxyethoxy)ethoxy)-, ester with sulfuric acid: Another similar compound with distinct reactivity and uses.
Eigenschaften
CAS-Nummer |
93820-50-9 |
|---|---|
Molekularformel |
C7H19BO7 |
Molekulargewicht |
226.04 g/mol |
IUPAC-Name |
boric acid;3-[2-(2-hydroxyethoxy)ethoxy]propan-1-ol |
InChI |
InChI=1S/C7H16O4.BH3O3/c8-2-1-4-10-6-7-11-5-3-9;2-1(3)4/h8-9H,1-7H2;2-4H |
InChI-Schlüssel |
KQFFVKVCGRZGOP-UHFFFAOYSA-N |
Kanonische SMILES |
B(O)(O)O.C(CO)COCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


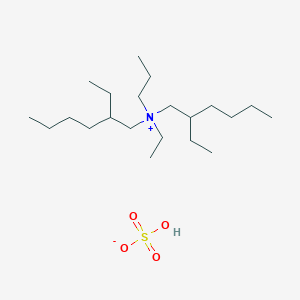
![4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12685457.png)

